2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide
Description
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide is a complex organic compound with a unique structure It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,6,7,8-tetrahydropteridin-2-yl)propanamide |
InChI |
InChI=1S/C14H23N5O2/c1-7-8(2)19(6)9-10(15-7)16-13(17-11(9)20)18-12(21)14(3,4)5/h7-8H,1-6H3,(H3,15,16,17,18,20,21) |
InChI Key |
CZBSHPURFSFINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C(C)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pteridine ring system: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the trimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the propanamide group: This step involves the reaction of the pteridine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation products: Oxo derivatives of the pteridine ring.
Reduction products: Hydroxyl derivatives.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving pteridines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pteridine ring system can mimic natural substrates, allowing the compound to interfere with enzymatic reactions. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)pentanamide: Similar structure with a pentanamide group.
Uniqueness
2,2-dimethyl-N-(5,6,7-trimethyl-4-oxo-3,4,5,6,7,8-hexahydro-2-pteridinyl)propanamide is unique due to its specific combination of functional groups and the presence of the pteridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
